Amabiline
Overview
Description
Amabiline is a pyrrolizidine alkaloid first isolated in 1967 from Cynoglossum amabile. It is also found in the seeds and flowers of borage (Borago officinalis) and in borage seed oil . Chemically, it is the ester derived from viridifloric acid and supinidine .
Synthesis Analysis
The total synthesis of Amabiline has been reported in several studies . This convergent, enantioselective synthesis proceeds in 15 steps (10-step longest linear sequence) in 6.2% overall yield and features novel methodology to construct the unsaturated pyrrolizidine or (-)-supinidine core .Molecular Structure Analysis
Amabiline has a molecular formula of C15H25NO4 and a molar mass of 283.368 g·mol−1 . Its IUPAC name is [(7aS)-5,6,7,7a-Tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate .Physical And Chemical Properties Analysis
Amabiline has a density of 1.2±0.1 g/cm3, a boiling point of 416.8±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . It also has an enthalpy of vaporization of 77.4±6.0 kJ/mol and a flash point of 205.9±22.9 °C .Scientific Research Applications
Cytotoxic and Antimalarial Activities
Amabiline, derived from the bulbs of Crinum amabile, has demonstrated significant cytotoxic and antimalarial properties. This was shown in a study where amabiline, along with other alkaloids from Crinum amabile, was isolated and tested for its biological activities. The research highlighted the potential of these compounds in developing treatments for malaria and cancer-related applications (Likhitwitayawuid et al., 1993).
Synthesis Research
The first total synthesis of (+)-amabiline, an unsaturated pyrrolizidine alkaloid from Cynoglossum amabile, was achieved in a study by Senter, Fadeyi, and Lindsley (2012). This research provided a convergent, enantioselective synthesis method, marking a significant advancement in the field of organic chemistry and pharmacology (Senter et al., 2012).
Structural Elucidation in Other Plants
Amabiline has also been identified in other plant species. For instance, a study on Eupatorium portoricense isolated and elucidated the structure of several pyrrolizidine alkaloids, including amabiline, using spectroscopic methods (Wiedenfeld et al., 1995).
Discovery in Different Plant Varieties
Research by Culvenor and Smith (1967) discovered amabiline in Cynoglossum amabile and presented it as a new alkaloid, highlighting its significance in the study of pyrrolizidine alkaloids (Culvenor & Smith, 1967).
Potential for Anti-inflammatory Applications
A study examining the anti-inflammatory properties of compounds from Corydalis dubia, Ajania nubigena, and Pleurospermum amabile found that these plants, including amabiline, could have potential applications in treating inflammatory conditions (Shepherd et al., 2018).
Alkaloid Diversity in Crinum amabile
Further research into Crinum amabile led to the isolation of additional alkaloids, including amabiline, showcasing the diverse chemical composition and potential pharmacological applications of this plant species (Pham et al., 1998).
properties
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWTOSBCBKXOR-WHOFXGATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939241 | |
Record name | Amabiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amabiline | |
CAS RN |
17958-43-9 | |
Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17958-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amabiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMABILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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